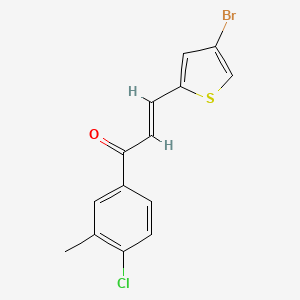![molecular formula C14H10ClF2N B12048069 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine is a heterocyclic compound that features a pyridine ring fused with a dihydroindene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chloro and Difluoro Substituents: The chloro and difluoro substituents can be introduced through nucleophilic aromatic substitution reactions. For example, 2-chloropyridine can be reacted with a difluorobenzene derivative under appropriate conditions to yield the desired product.
Cyclization to Form the Dihydroindene Structure: The final step involves cyclization to form the dihydroindene structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindene moiety, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be employed to reduce the pyridine ring or the dihydroindene structure, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are used for substitution reactions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Reduced pyridine derivatives, reduced dihydroindene derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of biologically active molecules.
Agricultural Chemistry: The compound is explored for its potential as an agrochemical, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-1pyrindine depends on its specific application:
Pharmacological Action: The compound may act by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Electronic Properties: In materials science, the compound’s electronic properties are exploited in devices where it can act as an electron donor or acceptor, facilitating charge transport.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(2,4-difluoro-phenyl)-pyrimidine
- 2-Chloro-4-(2,4-difluoro-phenyl)-quinoline
- 2-Chloro-4-(2,4-difluoro-phenyl)-benzene
Comparison:
- Structural Differences: While these compounds share the chloro and difluoro substituents, they differ in the core heterocyclic structure (pyridine, pyrimidine, quinoline, benzene).
- Chemical Properties: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine, none in benzene) affects their reactivity and electronic properties.
- Applications: Each compound has unique applications based on its structure. For example, pyrimidine derivatives are often used in pharmaceuticals, while quinoline derivatives are explored for their antimalarial properties.
Propriétés
Formule moléculaire |
C14H10ClF2N |
|---|---|
Poids moléculaire |
265.68 g/mol |
Nom IUPAC |
2-chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C14H10ClF2N/c15-14-7-11(10-2-1-3-13(10)18-14)9-5-4-8(16)6-12(9)17/h4-7H,1-3H2 |
Clé InChI |
WMOMWOUWIXNEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(C=C2C3=C(C=C(C=C3)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)


![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)


![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)


![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
